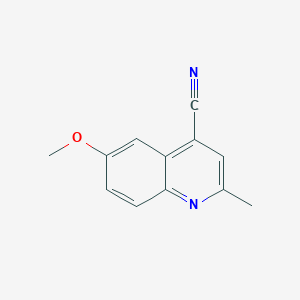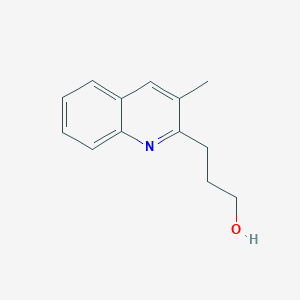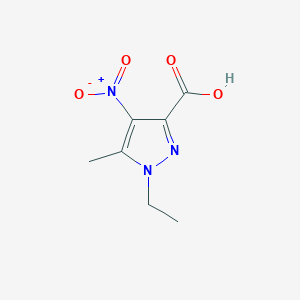![molecular formula C11H16O3 B11900196 4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 88329-68-4](/img/structure/B11900196.png)
4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-1-oxaspiro[45]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure This compound features an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an ethoxy group and a ketone functionality. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. The industrial synthesis often employs automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Researchers study the biological activity of this compound to understand its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: The compound’s potential therapeutic effects are explored in drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-1-oxaspiro[4.5]dec-3-en-2-one: This compound is similar in structure but contains a methoxy group instead of an ethoxy group.
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one: This compound features a dichlorophenyl group and a hydroxy group, making it structurally related but with different functional groups.
1-Oxaspiro[4.5]dec-3-en-2-one: This compound lacks the ethoxy group but shares the core spirocyclic structure.
Uniqueness
4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile intermediate in the synthesis of diverse compounds.
Eigenschaften
CAS-Nummer |
88329-68-4 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
4-ethoxy-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C11H16O3/c1-2-13-9-8-10(12)14-11(9)6-4-3-5-7-11/h8H,2-7H2,1H3 |
InChI-Schlüssel |
BFKCKDPHENDYBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=O)OC12CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B11900116.png)



![6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11900165.png)




![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11900197.png)


![2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11900210.png)
